

Application Notes and Protocols for TCO-PEG24-acid in Live Cell Imaging

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Compound of Interest

Compound Name: TCO-PEG24-acid

Cat. No.: B15544465

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Introduction

TCO-PEG24-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living systems. This molecule features a trans-cyclooctene (TCO) group, which participates in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized probe. This "click chemistry" reaction is exceptionally fast, biocompatible, and proceeds without the need for toxic catalysts, making it ideal for live cell imaging applications.^{[1][2][3][4]}

The **TCO-PEG24-acid** linker possesses a long polyethylene glycol (PEG) chain (24 units), which enhances its aqueous solubility and minimizes non-specific binding, thereby improving the signal-to-noise ratio in imaging experiments.^[5] The terminal carboxylic acid allows for covalent conjugation to primary amines on target biomolecules, such as proteins and antibodies, via amide bond formation. These features make **TCO-PEG24-acid** a versatile reagent for a variety of live cell imaging applications, including tracking protein trafficking, visualizing antibody-drug conjugate (ADC) internalization, and studying receptor dynamics.^[6]
^[7]

Principle of TCO-Tetrazine Bioorthogonal Ligation

The core of this technology is the iEDDA reaction between the strained TCO ring and an electron-deficient tetrazine. This reaction is characterized by its exceptionally fast kinetics and

high specificity, ensuring that the labeling occurs exclusively between the desired components even in the complex environment of a living cell.[8][9]

A key advantage of this system is the "pre-targeting" approach.[9][10] First, a biomolecule of interest is labeled with **TCO-PEG24-acid**. After this TCO-modified molecule has localized to its target within the cell and any unbound conjugate has been cleared, a tetrazine-conjugated fluorophore is introduced. The subsequent rapid click reaction provides a fluorescent signal specifically at the site of the target molecule.[10] Furthermore, many tetrazine-fluorophore conjugates exhibit a "turn-on" fluorescence upon reaction with TCO, where the fluorescence is quenched by the tetrazine and increases significantly after the reaction, further reducing background noise.[11][12]

Data Presentation

The following tables summarize key quantitative parameters for the use of **TCO-PEG24-acid** in live cell imaging, based on typical applications of TCO-tetrazine chemistry.

Table 1: Key Parameters for TCO-Tetrazine Bioorthogonal Ligation

| Parameter | Value | Notes |
|---|---|--|
| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition (iEDDA) | A type of "click chemistry". |
| Reactants | trans-cyclooctene (TCO) and Tetrazine | Highly specific reaction pair. |
| Second-Order Rate Constant (k_2) | Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$ | Extremely fast reaction kinetics.[13] |
| Reaction Conditions | Physiological (aqueous buffer, neutral pH, 37°C) | Ideal for live cell applications. [1] |
| Catalyst Requirement | None (Copper-free) | Minimizes cytotoxicity.[8] |

Table 2: Recommended Concentration Ranges and Incubation Times for Live Cell Imaging

| Parameter | Typical Range | Considerations |
|---|---------------|--|
| TCO-functionalized Antibody Concentration | 1-10 µg/mL | Dependent on antibody affinity and target expression.[6][14] |
| TCO-modified Sugar for Metabolic Labeling | 25-50 µM | For labeling of cell surface glycans.[9] |
| Tetrazine-Fluorophore Concentration | 1-5 µM | Lower concentrations are often sufficient due to fast kinetics. [10][15] |
| Antibody Incubation Time (Pre-targeting) | 30-60 minutes | To allow for binding to the cellular target.[10] |
| Tetrazine-Fluorophore Incubation Time | 5-60 minutes | Shorter times are often possible due to the rapid reaction rate.[16] |

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC ₅₀ Value | Notes |
|---|------------------|------------------------|--|
| TCO-Doxorubicin Conjugate | A549 cells | 4.76 μ M | The caged prodrug shows significantly lower toxicity than free doxorubicin (0.278 μ M).[17] |
| TCO-Doxorubicin Conjugate (after activation with tetrazine) | A549 cells | 0.548 μ M | Demonstrates the release of the cytotoxic payload upon click reaction.[17] |
| PEGylated Curcumin Derivatives | 5637 cells | 0.1 - 10 μ M | Shows that PEGylated compounds can have varying cytotoxic effects.[18] |
| PEG Oligomers | HeLa, L929 cells | Generally low | PEG itself is considered largely non-toxic, though toxicity can be molecular weight dependent.[16] |

Note: Specific IC₅₀ values for **TCO-PEG24-acid** are not readily available in the literature. However, the bioorthogonal nature of the TCO-tetrazine reaction and the biocompatibility of PEG suggest low cytotoxicity at the concentrations typically used for imaging.[9][16]

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG24-acid to an Antibody

This protocol describes the conjugation of the carboxylic acid group of **TCO-PEG24-acid** to primary amines (e.g., lysine residues) on an antibody.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG24-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

- Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.[\[10\]](#)
- Activation of **TCO-PEG24-acid**:
 - Dissolve **TCO-PEG24-acid**, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to form the TCO-PEG24-NHS ester.
 - Incubate the reaction for 1-2 hours at room temperature.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the freshly prepared TCO-PEG24-NHS ester solution to the antibody solution.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
- Quenching and Purification:
 - Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

- Remove excess, unreacted TCO-PEG24-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody (e.g., PBS).
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the TCO group (if it has a distinct absorbance) or by using mass spectrometry.[\[11\]](#)

Protocol 2: Live Cell Imaging of Antibody Internalization

This protocol provides a general workflow for visualizing the internalization of a TCO-conjugated antibody targeting a cell surface receptor.

Materials:

- Live cells expressing the target receptor
- TCO-conjugated antibody (from Protocol 1)
- Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
- Fluorescence microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

- Cell Preparation: Culture cells on glass-bottom dishes or chamber slides to the desired confluency.
- Pre-targeting with TCO-Antibody:
 - Dilute the TCO-conjugated antibody in pre-warmed live cell imaging buffer to a final concentration of 1-10 µg/mL.[\[6\]](#)
 - Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator to allow for binding to the cell surface receptor.[\[10\]](#)

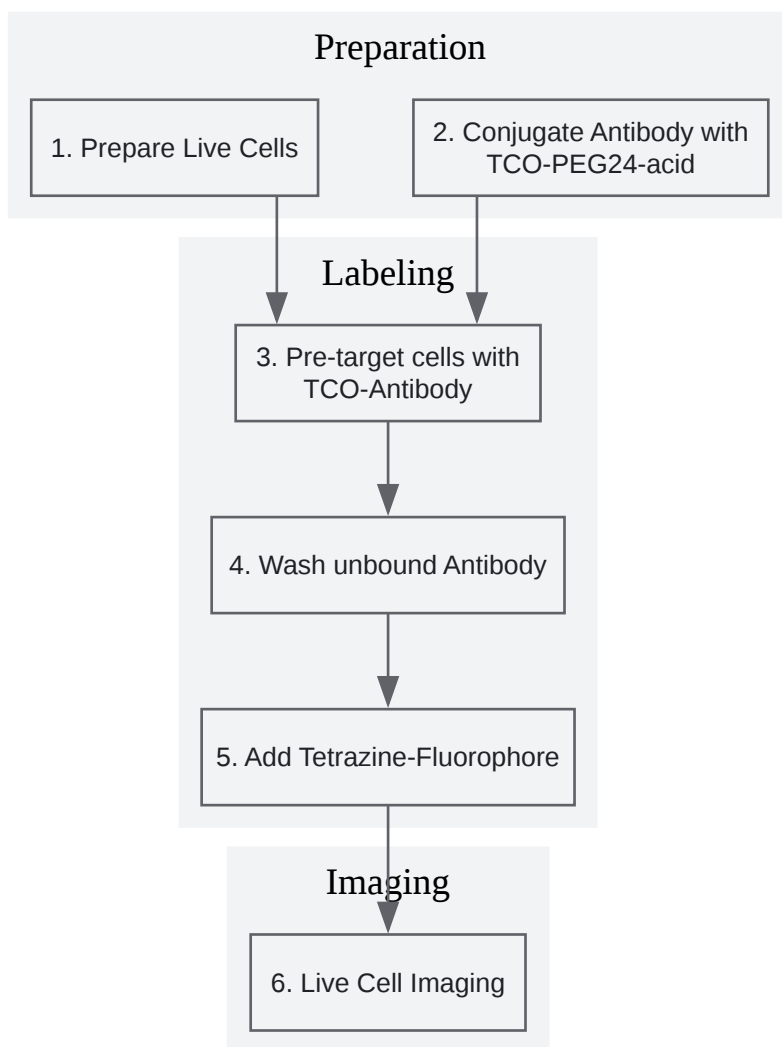
- Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[10]
- Labeling with Tetrazine-Fluorophore:
 - Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 μM . [10]
 - Add the staining solution to the cells.
- Image Acquisition:
 - Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.
 - Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the internalization of the antibody-receptor complex.[6]

Controls for Imaging:

- No TCO control: Treat cells with the tetrazine-fluorophore only to assess non-specific binding.
- No tetrazine control: Image cells treated only with the TCO-conjugated antibody to determine background fluorescence.
- Unlabeled cells: Image untreated cells to assess autofluorescence.

Visualizations

Experimental Workflow for Live Cell Imaging

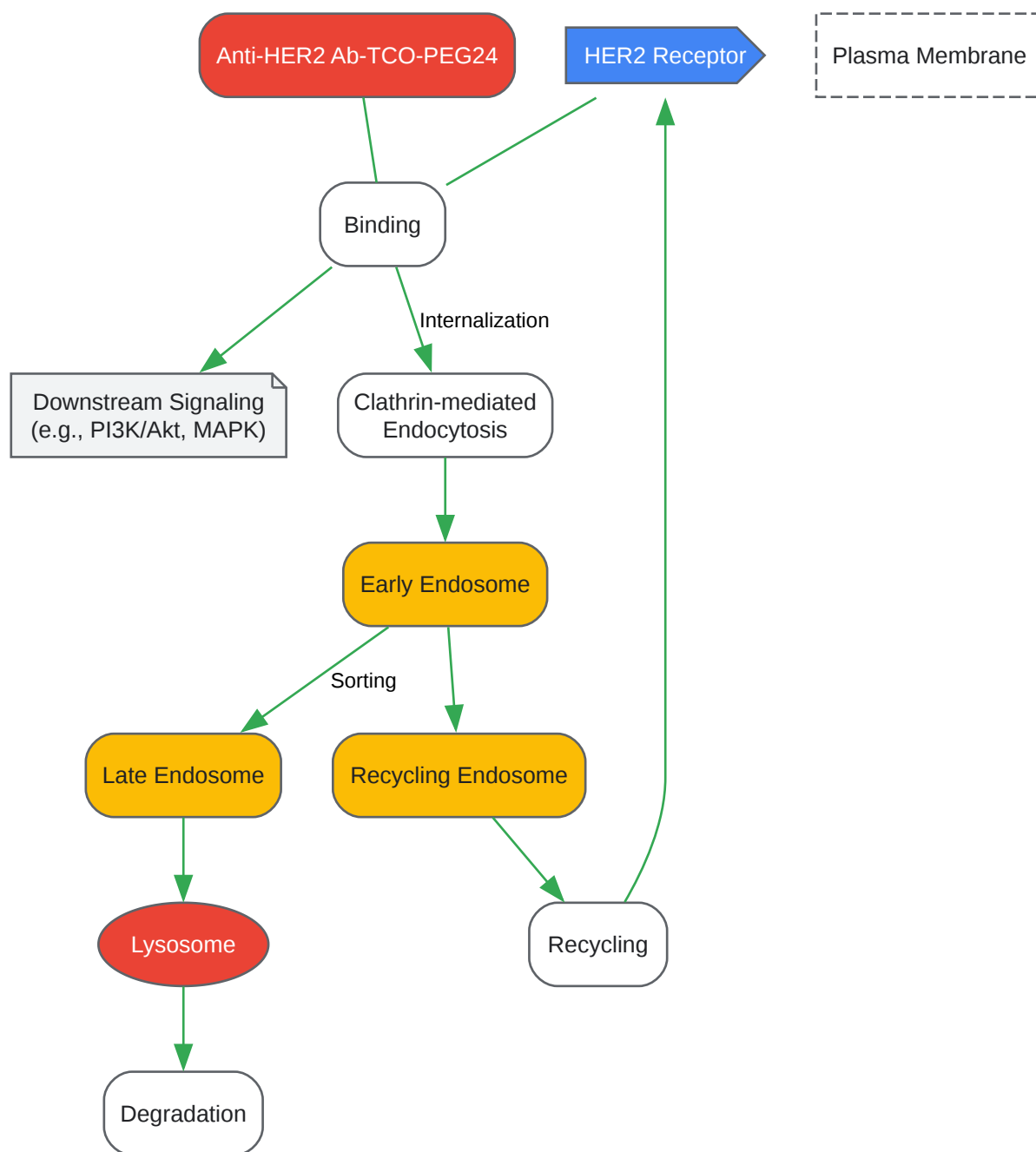


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Caption: Workflow for pre-targeted live cell imaging using **TCO-PEG24-acid**.

Signaling Pathway: HER2 Receptor Internalization and Trafficking

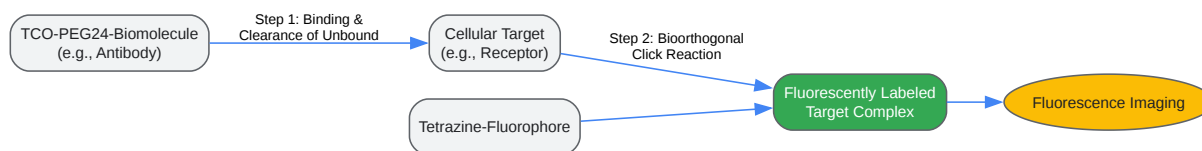
TCO-PEG24-acid can be conjugated to antibodies targeting receptors like HER2 to study their trafficking upon antibody binding. The following diagram illustrates the potential pathways of a TCO-labeled anti-HER2 antibody.



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Caption: Visualization of HER2 receptor trafficking upon binding of a TCO-labeled antibody.

Logical Relationship: Pre-targeting Strategy



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Caption: The two-step pre-targeting strategy for live cell imaging.

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